2-(Methylsulfanyl)benzoic anhydride

CAS No.: 62351-53-5

Cat. No.: VC19474715

Molecular Formula: C16H14O3S2

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62351-53-5 |

|---|---|

| Molecular Formula | C16H14O3S2 |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | (2-methylsulfanylbenzoyl) 2-methylsulfanylbenzoate |

| Standard InChI | InChI=1S/C16H14O3S2/c1-20-13-9-5-3-7-11(13)15(17)19-16(18)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3 |

| Standard InChI Key | XMXDDBIWASGZCG-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2SC |

Introduction

Structural Characteristics

Molecular Architecture

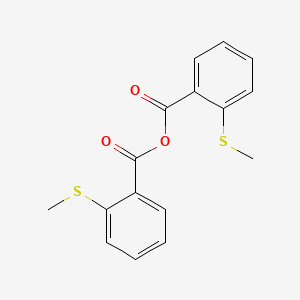

The compound consists of two 2-(methylsulfanyl)benzoic acid units connected through an anhydride linkage (Figure 1). Key structural features include:

-

Benzene rings: Each substituted at the 2-position with a methylsulfanyl (-SCH₃) group.

-

Anhydride bond: Central oxygen atom bridging the two carbonyl groups.

-

Planarity: The sulfur and methyl groups deviate from the benzene plane by 0.185 Å and −1.394 Å, respectively, as observed in crystallographic analogs .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₃S₂ | |

| Molecular Weight | 318.4 g/mol | |

| IUPAC Name | 2-(Methylsulfanyl)benzoic anhydride | |

| SMILES | COC(=O)C1=CC=CC=C1SC | |

| InChIKey | XMXDDBIWASGZCG-UHFFFAOYSA-N |

Synthetic Pathways

Anhydride Formation

The compound is synthesized via dehydrative condensation of 2-(methylsulfanyl)benzoic acid. Key steps include:

-

Activation of Carboxylic Acid: Use of aromatic carboxylic anhydrides (e.g., trifluorobenzoic anhydride) as dehydrating agents under Lewis acid catalysis .

-

Friedel-Crafts Reaction: Methanesulfonic anhydride, generated from methanesulfonic acid and thionyl chloride, reacts with aromatic substrates in the presence of trifluoromethanesulfonic acid .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Dehydration | TFBA (trifluorobenzoic anhydride), Sn(OTf)₂ | 72–85% | |

| Sulfonation | CH₃SO₃H, SOCl₂, 90°C, 24 hrs | 48% |

Physicochemical Properties

Thermodynamic Data

Calculated properties from Chemeo and NIST :

-

Boiling Point: 896.52 K (623.37°C)

-

Melting Point: 538.85 K (265.7°C)

-

Enthalpy of Formation (ΔfH°): −197.09 kJ/mol (gas phase)

-

Lipophilicity (logP): 4.128

Spectral Characteristics

Applications in Organic Synthesis

Benzoylation Reactions

The compound serves as a benzoylating agent for:

-

Pharmaceutical Intermediates: Synthesis of thiazole-methylsulfonyl derivatives with carbonic anhydrase inhibitory activity (IC₅₀ = 38.50 μM for hCA II) .

-

Agrochemicals: Production of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, a pesticide precursor .

Friedel-Crafts Acylation

In the presence of TiCl₂(OTf)₂, it facilitates the acylation of electron-rich arenes, yielding para-substituted aryl ketones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume